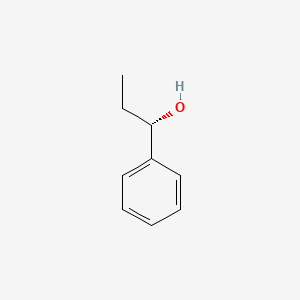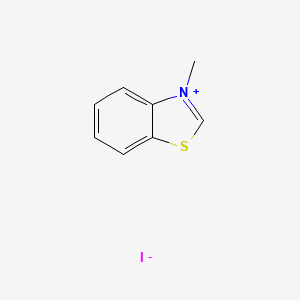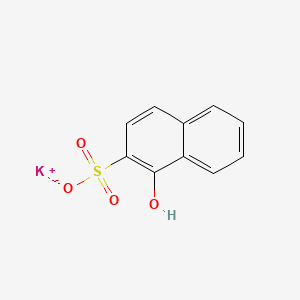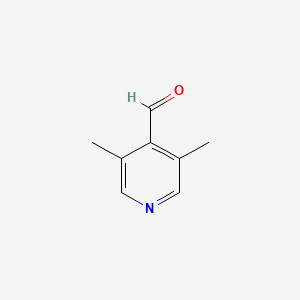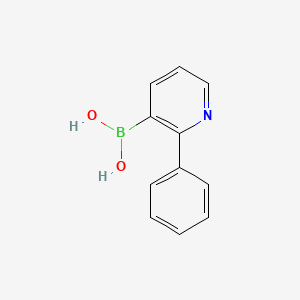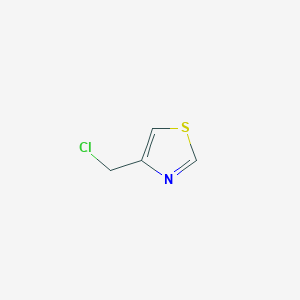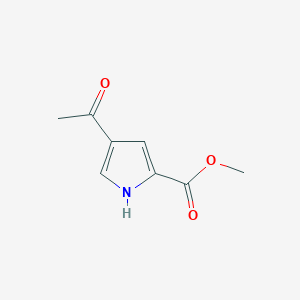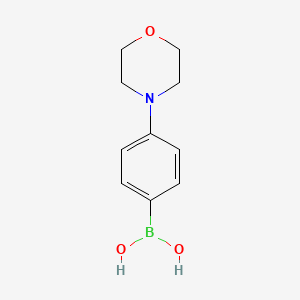
4-Morpholinophenylboronic acid
Overview
Description
4-Morpholinophenylboronic acid (4-MPA) is a boronic acid derivative of morpholine, a heterocyclic organic compound. It is a versatile reagent that has been used in a variety of scientific applications, including synthesis, catalysis, and medicinal chemistry. 4-MPA has been used in a variety of laboratory experiments, and its biochemical and physiological effects are being studied in greater detail.
Scientific Research Applications
Antibiotic Activity Modulation
4-Morpholinophenylboronic acid and its derivatives have been explored for their potential in modulating antibiotic activity, particularly against multidrug-resistant strains. For instance, 4-(Phenylsulfonyl) morpholine, which possesses a morpholine group, demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, enhancing antibiotic efficacy (Oliveira et al., 2015) (Oliveira et al., 2015).
Synthesis and Antimicrobial Activity
Derivatives of 4-Morpholinophenylboronic acid have been synthesized and assessed for their antimicrobial properties. For example, thiomorpholine derivatives showed promise as antimicrobial agents (Kardile & Kalyane, 2010) (Kardile & Kalyane, 2010).
Antifungal Drug Development
Research into morpholine derivatives, such as 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine, is ongoing for creating antifungal drugs. Studies on mutagenic effects and carcinogenicity prediction are part of this process, highlighting the potential for new therapeutic applications (Bushuieva et al., 2022) (Bushuieva et al., 2022).
Antipyretic Effects Research
The antipyretic effects of 4-substituted derivatives of 1,2,4-triazole with morpholinomethylene fragments have been explored. Such compounds have shown promising results in reducing body temperature in rat models, indicating potential therapeutic applications (Shcherbyna, 2018) (Shcherbyna, 2018).
Antinociceptive Activity
Investigations into the antinociceptive activity of 4-substituted derivatives of triazole thiones in mice have been conducted. These compounds have demonstrated efficacy in reducing nociception without impacting motor coordination (Listos Joanna et al., 2013) (Listos Joanna et al., 2013).
Reaction with o-Formylphenylboronic Acid
The reaction of o-formylphenylboronic acid with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole has been documented. This reaction highlights the chemical versatility and potential applications in various fields (Sporzyński et al., 2005) (Sporzyński et al., 2005).
Synthesis of Novel Pyrimidin-amines
4-Morpholinophenyl derivatives have been synthesized and explored for various biological activities. The synthesis of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines showcases the compound's utility in creating bioactive molecules (Thanusu et al., 2010) (Thanusu et al., 2010).
Exploration in Experimental Oncology
Research into simple phenylboronic acid and benzoxaborole derivatives, including morpholinophenylboronic acid, has been undertaken in experimental oncology. Studies focus on their antiproliferative potential and apoptotic induction in cancer cells (Psurski et al., 2018) (Psurski et al., 2018).
Mechanism of Action
Target of Action
It is known that boronic acids, such as 4-morpholinophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Morpholinophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the boronic acid group with the electrophilic carbon atom in the organic compound .
Biochemical Pathways
The biochemical pathways affected by 4-Morpholinophenylboronic acid are primarily related to the synthesis of organic compounds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide range of biologically and pharmacologically active molecules .
Result of Action
The molecular and cellular effects of 4-Morpholinophenylboronic acid’s action are largely dependent on the specific reactions it is involved in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound facilitates the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . These compounds could potentially have a wide range of biological and pharmacological effects, depending on their specific structures and properties .
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDIUBHAKZDSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383633 | |
| Record name | 4-Morpholinophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinophenylboronic acid | |
CAS RN |
186498-02-2 | |
| Record name | 4-Morpholinophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
